molecular formula C13H15Cl2N3 B262072 [(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE

[(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE

Cat. No.: B262072
M. Wt: 284.18 g/mol
InChI Key: OHYQBDWJZDFWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE is a synthetic organic compound that features both a dichlorobenzyl group and an imidazole moiety. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE typically involves the following steps:

    Formation of the dichlorobenzyl intermediate: This can be achieved by chlorinating benzylamine to introduce the dichloro substituents.

    Attachment of the imidazole group: This step involves the reaction of the dichlorobenzyl intermediate with 1H-imidazole under suitable conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl position.

    Reduction: Reduction reactions could target the imidazole ring or the benzyl group.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Bases like sodium hydride or potassium carbonate.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

[(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological systems.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The dichlorobenzyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)ethyl]amine
  • N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)butyl]amine

Uniqueness

[(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE is unique due to the specific length of its propyl linker, which can influence its biological activity and binding properties compared to similar compounds with shorter or longer linkers.

Properties

Molecular Formula

C13H15Cl2N3

Molecular Weight

284.18 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C13H15Cl2N3/c14-12-3-2-11(8-13(12)15)9-16-4-1-6-18-7-5-17-10-18/h2-3,5,7-8,10,16H,1,4,6,9H2

InChI Key

OHYQBDWJZDFWDL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CNCCCN2C=CN=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CNCCCN2C=CN=C2)Cl)Cl

Origin of Product

United States

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